1-[(Chloromethyl)sulfonyl]octane
Description
1-[(Chloromethyl)sulfonyl]octane (C₉H₁₈ClO₂S, molecular weight 234.75 g/mol) is an aliphatic sulfone derivative featuring a chloromethyl (-CH₂Cl) group directly attached to a sulfonyl (-SO₂-) moiety, which is further bonded to an octane chain. Sulfonyl groups are strongly electron-withdrawing, while the chloromethyl substituent enhances electrophilicity, facilitating nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H19ClO2S |
|---|---|
Molecular Weight |
226.76 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)octane |
InChI |
InChI=1S/C9H19ClO2S/c1-2-3-4-5-6-7-8-13(11,12)9-10/h2-9H2,1H3 |
InChI Key |
CMEUFCACHYJLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Chloromethyl)sulfonyl]octane can be synthesized through several methods. One common approach involves the reaction of octane-1-sulfonyl chloride with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of 1-[(Chloromethyl)sulfonyl]octane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(Chloromethyl)sulfonyl]octane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonamide, sulfonate, or sulfone derivatives.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfides or thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products
Substitution: Sulfonamides, sulfonates, and sulfones.
Oxidation: Sulfonic acids and sulfonate esters.
Reduction: Sulfides and thiols.
Scientific Research Applications
1-[(Chloromethyl)sulfonyl]octane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism by which 1-[(Chloromethyl)sulfonyl]octane exerts its effects involves the reactivity of the chloromethyl and sulfonyl groups. The chloromethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The sulfonyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-[(Chloromethyl)sulfonyl]octane with structurally or functionally related compounds:
Hazards and Handling
The chloromethyl group in 1-[(Chloromethyl)sulfonyl]octane raises safety concerns akin to those of other chlorinated compounds. For example:
- Skin/Eye Irritation : Similar to the bicyclic ammonium compound, chloromethyl derivatives may cause irritation (H315, H319) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
